4-(Imidazol-1-ylmethyl)-3-(4-methoxyphenyl)-1-phenyl-pyrazole
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Overview
Description
It has a molecular weight of 330.383 g/mol . This compound is characterized by its unique structure, which includes an imidazole ring, a methoxyphenyl group, and a phenyl-pyrazole core.
Preparation Methods
The synthesis of BZ6 involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes:
Step 1: Formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Step 2: Introduction of the imidazole group via a nucleophilic substitution reaction.
Step 3: Addition of the methoxyphenyl group through a Friedel-Crafts alkylation reaction.
Industrial production methods for BZ6 may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
BZ6 undergoes various chemical reactions, including:
Oxidation: BZ6 can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the compound.
Substitution: BZ6 can undergo nucleophilic substitution reactions, where the imidazole or methoxyphenyl groups are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
BZ6 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of BZ6 involves its interaction with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
BZ6 can be compared with other similar compounds, such as:
4-(imidazol-1-ylmethyl)-3-(4-methoxyphenyl)-1-phenyl-pyrazole: Similar in structure but may have different substituents.
Benzocaine: Another compound with a similar core structure but different functional groups.
Quinuclidinyl benzilate: Shares some structural similarities but has distinct pharmacological properties.
The uniqueness of BZ6 lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C20H18N4O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-(imidazol-1-ylmethyl)-3-(4-methoxyphenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C20H18N4O/c1-25-19-9-7-16(8-10-19)20-17(13-23-12-11-21-15-23)14-24(22-20)18-5-3-2-4-6-18/h2-12,14-15H,13H2,1H3 |
InChI Key |
CZOCKHTYPCJURT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CN3C=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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